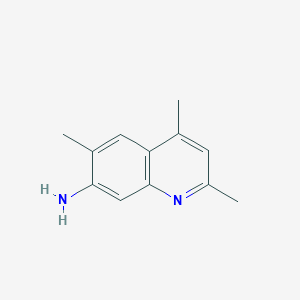

2,4,6-trimethylquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-7-4-9(3)14-12-6-11(13)8(2)5-10(7)12/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAADFRCWPFJSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C(=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153583 | |

| Record name | 7-Amino-2,4,6-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122349-91-1 | |

| Record name | 7-Amino-2,4,6-trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122349911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-2,4,6-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINO-2,4,6-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1VJP3YC5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4,6 Trimethylquinolin 7 Amine and Its Analogs

Classical Approaches to Quinoline (B57606) Core Synthesis

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing versatile entry points to this important heterocyclic scaffold. acs.org These methods typically involve the condensation of an aniline-based precursor with a carbonyl-containing component, followed by a cyclization and dehydration/aromatization sequence. The choice of reaction often depends on the desired substitution pattern on the final quinoline product.

Condensation Reactions in Quinoline Formation

Condensation reactions form the bedrock of quinoline synthesis, enabling the construction of the bicyclic system from acyclic or monocyclic precursors. These reactions are characterized by the formation of carbon-nitrogen and carbon-carbon bonds to build the pyridine (B92270) ring fused to the initial aniline-derived benzene (B151609) ring.

The Combes quinoline synthesis, first reported in 1888, is a method for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The reaction involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions, typically using concentrated sulfuric acid or polyphosphoric acid (PPA). iipseries.orgwikipedia.orgwikiwand.com

The mechanism proceeds in three main stages. wikipedia.orgwikiwand.com First, the aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone. This is followed by dehydration to form a Schiff base intermediate, which then tautomerizes to a more stable enamine. wikipedia.orgwikiwand.comyoutube.com The second stage is the rate-determining step: an intramolecular electrophilic aromatic substitution, where the enamine ring-closes onto the aniline's aromatic ring. wikipedia.orgwikiwand.com This annulation is catalyzed by the strong acid. The final step involves a proton transfer and a second dehydration to aromatize the newly formed pyridine ring, yielding the substituted quinoline product. wikipedia.orgwikiwand.com

To hypothetically synthesize 2,4,6-trimethylquinolin-7-amine via the Combes method, one would start with 4-methyl-benzene-1,3-diamine and pentane-2,4-dione (acetylacetone). The reaction would need to be controlled to ensure regioselective cyclization.

Table 1: Overview of the Combes Quinoline Synthesis

| Feature | Description |

| Reactants | Aniline (or substituted aniline), β-Diketone |

| Reagents/Conditions | Strong acid catalyst (e.g., H₂SO₄, PPA), Heat |

| Product | 2,4-Disubstituted quinoline |

| Key Intermediates | Schiff base, Enamine |

| Mechanism Steps | 1. Condensation & Dehydration (Enamine formation) 2. Acid-catalyzed Annulation (Electrophilic Aromatic Substitution) 3. Dehydration & Aromatization |

The Friedländer synthesis, discovered in 1882, is a versatile and widely used method for producing quinolines. organicreactions.orgresearchgate.net In its general form, it is an acid- or base-catalyzed condensation between a 2-amino-substituted aromatic aldehyde or ketone and a second carbonyl compound containing a reactive α-methylene group. organicreactions.orgresearchgate.netwikipedia.org The reaction is renowned for its efficiency and can be promoted by various catalysts, including traditional acids and bases, as well as Lewis acids, iodine, and more recently, ionic liquids and nanocatalysts. wikipedia.orgnih.govorganic-chemistry.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl components, followed by the loss of water to form an α,β-unsaturated carbonyl compound. This intermediate then reacts with the amino group to form an imine, which cyclizes and aromatizes to the quinoline. The second pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the α-methylene ketone, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to yield the final product. wikipedia.org

A hypothetical route to this compound using this method could involve the condensation of a custom-synthesized 2-amino-4-methyl-5-nitrobenzaldehyde with pentan-3-one, followed by reduction of the nitro group to an amine.

This family of reactions represents some of the earliest methods for quinoline synthesis. The parent Skraup synthesis involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgscribd.com The glycerol is first dehydrated in situ to acrolein, which then acts as the three-carbon carbonyl component. iipseries.orgscribd.com

The Doebner-von Miller reaction is a more general and widely applicable variation that uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ. iipseries.orgwikipedia.org This allows for the synthesis of a wider variety of substituted quinolines. scribd.com The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.orgeijppr.com

The mechanism of the Skraup-Doebner-von Miller synthesis has been the subject of considerable investigation and debate. wikipedia.orgacs.org Early proposals suggested a straightforward conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation. scribd.com However, isotopic labeling studies have provided evidence for a more complex fragmentation-recombination mechanism. wikipedia.orgnih.govcapes.gov.br In this proposed pathway, the aniline first condenses with the unsaturated ketone. This adduct then fragments into an imine and a saturated ketone, which subsequently recombine to form the quinoline product. nih.govcapes.gov.br This pathway explains the scrambling of isotopic labels observed in crossover experiments. wikipedia.orgnih.govcapes.gov.br

The Conrad-Limpach and Gould-Jacobs reactions are classical methods that lead to the formation of quinolin-4-one (or the tautomeric 4-hydroxyquinoline) derivatives. These compounds can serve as important precursors for further functionalization.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com The reaction conditions determine the initial product: at lower temperatures, the aniline attacks the ester group to form a β-arylamino acrylate, which can be cyclized to a quinolin-2-one (Knorr synthesis). At higher temperatures (around 140°C), the aniline attacks the keto group to form an enamine ester. wikipedia.orgmdpi.com This intermediate is then cyclized under even higher temperatures (around 250°C), often in a high-boiling inert solvent like mineral oil, to yield a 4-hydroxyquinoline (B1666331). wikipedia.orgmdpi.comnih.gov

The Gould-Jacobs reaction provides another route to 4-hydroxyquinolines. wikipedia.org It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. The resulting intermediate is then cyclized at high temperatures, typically in a solvent like diphenyl ether, to form a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.comwikipedia.orgjasco.ro This ester can then be saponified and decarboxylated to yield the corresponding 4-hydroxyquinoline. mdpi.com This method is particularly significant for the synthesis of many quinolone antibiotics. mdpi.com

Table 2: Comparison of Quinolin-4-one Syntheses

| Synthesis | Aniline Reacts With | Key Intermediate | Product Class |

| Conrad-Limpach | β-Ketoester | Enamine ester | 4-Hydroxyquinolines |

| Gould-Jacobs | Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxy-3-carboxyquinolines |

The Riehm synthesis, reported in 1885, involves the reaction of an arylamine hydrochloride with a ketone, heated for a prolonged period. drugfuture.com Catalysts such as aluminum chloride or phosphorus pentachloride can also be employed. drugfuture.com This method is less commonly used than other named reactions but provides a direct route to certain substituted quinolines. For example, reacting aniline hydrochloride with acetone (B3395972) produces 2,2,4-trimethyl-1,2-dihydroquinoline, which can then be oxidized to the corresponding quinoline. The reaction is thought to proceed through the formation of an enamine or Schiff base, followed by cyclization onto the aromatic ring. Its applications are generally limited to specific substitution patterns achievable from simple ketone starting materials. drugfuture.com

Knorr Synthesis and Pyrrole-Quinoline Analogies

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a cornerstone in the synthesis of quinoline derivatives. wikipedia.org This reaction typically involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, such as sulfuric acid, to yield a 2-hydroxyquinoline. wikipedia.orgorientjchem.org The versatility of this method allows for the production of a variety of substituted quinolines by employing different aromatic amines and β-ketoesters. orientjchem.org

The Knorr synthesis shares a conceptual parallel with the Paal-Knorr synthesis, which is used to generate furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. chemistryviews.orgalfa-chemistry.comorganic-chemistry.org In the Paal-Knorr pyrrole (B145914) synthesis, a 1,4-dicarbonyl compound reacts with ammonia (B1221849) or a primary amine to form a substituted pyrrole. alfa-chemistry.comwikipedia.org The mechanism in both the Knorr quinoline and Paal-Knorr pyrrole syntheses involves the formation of an imine or enamine intermediate, followed by cyclization and dehydration. alfa-chemistry.comwikipedia.orgyoutube.com

The synthesis of this compound via a Knorr-type approach would necessitate a suitably substituted β-ketoanilide. The reaction conditions, particularly the concentration of the acid catalyst, can significantly influence the product distribution, with the potential formation of 4-hydroxyquinoline isomers as competing products. wikipedia.org

Challenges in Direct Amino Group Incorporation at C7

The direct introduction of an amino group at the C7 position of a pre-existing quinoline ring presents significant regioselectivity challenges. The electronic properties of the quinoline nucleus generally favor nucleophilic substitution at the C2 and C4 positions. Direct C-H amination of quinolines is an area of active research, with some methods emerging for the functionalization of specific positions. For instance, copper-catalyzed methods have been developed for the direct amination of quinoline N-oxides at the C2 position. rsc.org However, achieving selective C7 amination remains a formidable task due to the inherent reactivity patterns of the quinoline system. acs.orgacs.org The development of catalytic systems that can override the natural reactivity and direct functionalization to the C7 position is a key challenge for synthetic chemists.

Modern and Sustainable Synthetic Strategies

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. ias.ac.innih.gov These modern methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency compared to classical approaches. ias.ac.innih.gov

Transition Metal-Catalyzed Quinoline Synthesis

A plethora of transition metals, including palladium, copper, and cobalt, have been employed to catalyze the formation of the quinoline core. ias.ac.in These reactions often proceed through mechanisms such as C-H activation, annulation, and cyclization, providing diverse and efficient routes to polysubstituted quinolines. acs.orgias.ac.in

Palladium catalysis has proven to be a powerful tool for constructing quinoline scaffolds. nih.gov Palladium-catalyzed reactions, such as annulation and oxidative cyclization, offer versatile pathways to a wide array of quinoline derivatives. nih.govorganic-chemistry.orgnih.gov

One notable strategy involves the palladium-catalyzed [3+3] annulation of diarylamines with α,β-unsaturated acids to furnish 4-substituted-quinolin-2(1H)-ones. nih.gov Another approach is the carbonylative annulation of 2-iodoanilines with alkynes, which can yield 3- and 4-substituted quinolin-2(1H)-ones. nih.govrsc.org Furthermore, palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors provides a direct route to quinolinones. nih.gov

The synthesis of quinolines can also be achieved through palladium-catalyzed oxidative cyclization of o-alkenylanilines and alkynes, utilizing molecular oxygen as a green oxidant. organic-chemistry.org This method allows for the construction of 2,3-disubstituted quinolines with high regioselectivity. organic-chemistry.org Additionally, palladium-catalyzed intramolecular C-H amidation of C(sp2)-H bonds has been successfully applied to synthesize 4-aryl-2-quinolinones. nih.gov The aza-Wacker oxidative cyclization, catalyzed by palladium, presents another efficient route for synthesizing 2-methylquinolines under mild conditions. organic-chemistry.org Other palladium-catalyzed methods include the cross-coupling of cyclopropanols with unprotected ortho-bromoanilines and the cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.govorganic-chemistry.org

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| [3+3] Annulation | Diarylamines, α,β-Unsaturated Acids | Pd(OAc)₂ | Direct access to 4-substituted-quinolin-2(1H)-ones. | nih.gov |

| Carbonylative Annulation | 2-Iodoanilines, Alkynes | Pd Catalyst, CO Source | Synthesis of 3- and 4-substituted quinolin-2(1H)-ones. | nih.govrsc.org |

| Oxidative Annulation | Acrylamides, Benzyne Precursors | Pd Catalyst | One-step synthesis of quinolinones. | nih.gov |

| Oxidative Cyclization | o-Alkenylanilines, Alkynes | PdCl₂, O₂ | Green synthesis of 2,3-disubstituted quinolines. | organic-chemistry.org |

| Intramolecular C-H Amidation | Substituted Acrylamides | PdCl₂, Cu(OAc)₂ | Synthesis of 4-aryl-2-quinolinones. | nih.gov |

| Aza-Wacker Oxidative Cyclization | Aniline Derivatives | Pd(OAc)₂ | Mild synthesis of 2-methylquinolines. | organic-chemistry.org |

| Cross-Coupling/Oxidation | o-Bromoanilines, Cyclopropanols | Pd(OAc)₂, dppb | One-step synthesis of substituted quinolines. | organic-chemistry.org |

| Denitrogenative Cascade | o-Aminocinnamonitriles, Arylhydrazines | Pd Catalyst | Access to quinolines with moderate to good yields. | nih.gov |

Copper-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative for quinoline synthesis. organic-chemistry.orgorganic-chemistry.org A particularly noteworthy method is the copper-catalyzed decarboxylative cascade cyclization. organic-chemistry.orgbgu.ac.il This one-pot reaction typically involves the condensation of an aryl aldehyde, an aniline, and acrylic acid to directly synthesize 2-substituted quinolines. organic-chemistry.orgbgu.ac.il

This approach is valued for its operational simplicity, broad substrate tolerance, and the use of an inexpensive and less toxic copper catalyst. organic-chemistry.org The reaction proceeds through the formation of both C-N and C-C bonds in a single operation, often under aerobic conditions, making it a sustainable process. organic-chemistry.orgbgu.ac.il Mechanistic studies suggest that these reactions may proceed through a radical pathway. organic-chemistry.org This methodology provides an efficient route to a wide range of structurally diverse quinolines. organic-chemistry.orgbgu.ac.il

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Decarboxylative Cascade Cyclization | Aryl Aldehydes, Anilines, Acrylic Acid | CuCl, I₂ | One-pot, direct synthesis of 2-substituted quinolines. | organic-chemistry.orgbgu.ac.il |

| Aerobic Oxidative Dehydrogenative Annulation | Anilines, Aldehydes | CuBr, CF₃SO₃H | Uses air as an oxidant, environmentally friendly. | organic-chemistry.org |

Cobalt-catalyzed C-H activation has become a powerful strategy for the synthesis of complex organic molecules, including quinolines. researchgate.netnih.govacs.org These methods often utilize a directing group, such as an aminoquinoline or picolinamide, to guide the regioselective functionalization of a C-H bond. researchgate.netacs.orgchim.it

For instance, cobalt-catalyzed C-H/N-H activation and annulation of benzamides with alkynes can produce isoquinolinone derivatives. researchgate.net The use of inexpensive cobalt catalysts makes these processes economically attractive. researchgate.net Mechanistic studies suggest that these transformations can proceed through various catalytic cycles, sometimes involving Co(I)/Co(III) or even Co(IV) species. nih.gov Cobalt catalysis has also been employed for the site-selective olefination and oxyarylation of quinoline N-oxides. rsc.org

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| C-H/N-H Activation and Annulation | Benzamides, Alkynes | Cp*Co(III) complexes | Site-selective synthesis of isoquinolinones. | researchgate.net |

| C(sp²)-H Bond Functionalization | Arylphosphinic Acid Aminoquinoline Amides, Alkynes/Alkenes | Co(NO₃)₂, Mn(OAc)₃ | Synthesis of ortho-functionalized phosphinic acids. | acs.org |

| C-8 Olefination/Oxyarylation | Quinoline-N-oxides, Alkynes | Co(III) catalyst | Selective functionalization at the C8 position. | rsc.org |

Metal-Free and Organocatalytic Approaches

In recent years, a significant shift towards avoiding transition-metal catalysts has been observed in synthetic organic chemistry to reduce cost, toxicity, and environmental impact. Metal-free and organocatalytic strategies for quinoline synthesis have emerged as powerful alternatives. These methods often rely on the activation of substrates through non-metallic catalysts or reagents.

One notable metal-free approach involves the functionalization of C(sp³)–H bonds and a subsequent tandem cyclization. For instance, a strategy utilizing iodide catalysis allows for the synthesis of functionalized quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.govacs.org This method avoids the need for transition metals and provides a mild pathway for the formation of new C–C and C–N bonds, demonstrating good functional group tolerance. nih.govacs.org Radical-mediated pathways have also been explored; for example, N-bromosuccinimide (NBS) can mediate a radical cyclization of certain substrates to form 3-substituted quinolines. mdpi.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also been successfully applied to quinoline synthesis. Imidazole, a simple and inexpensive organocatalyst, has been used to catalyze the one-pot, four-component reaction of araldehydes, dimedone, malononitrile, and anilines in water to produce polysubstituted quinolines. internationaljournalcorner.cominternationaljournalcorner.com This method is advantageous due to its operational simplicity and the use of a non-toxic, readily available catalyst in an environmentally friendly solvent. internationaljournalcorner.com Another sophisticated organocatalytic cascade approach involves the reaction of α-carbonyl anilines with propargyl aldehydes, which, after an aza-Michael–aldol cascade and subsequent aromatization, yields polysubstituted quinolines. thieme-connect.com

Table 1: Examples of Metal-Free and Organocatalytic Synthesis of Quinoline Analogs

| Starting Materials | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylquinolines, 2-Styrylanilines | Iodine, TBHP, Acetic Acid | DMSO, 120 °C | Functionalized Quinolines | 42-81% | nih.govacs.org |

| Anilines, Aldehydes, Alkynes | Molecular Iodine (I₂) | - | Substituted Quinolines | - | mdpi.com |

| Araldehydes, Dimedone, Malononitrile, Anilines | Imidazole | Water, Reflux | Polysubstituted Quinolines | Up to 92% | internationaljournalcorner.cominternationaljournalcorner.com |

| α-Carbonyl Anilines, Propargyl Aldehydes | Diarylprolinol Silyl Ether | CHCl₃, 50 °C, then SiO₂ | Polysubstituted Quinolines | 70-99% | thieme-connect.com |

TBHP: tert-Butyl hydroperoxide, DMSO: Dimethyl sulfoxide

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of quinolines has been a fertile ground for the application of these principles, with innovations in energy sources, solvents, and catalytic systems. acs.orgnih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. benthamdirect.comresearchgate.net In quinoline synthesis, microwave irradiation has been effectively used in various classic reactions. For example, the Friedländer synthesis of polysubstituted quinolines from o-aminobenzophenone derivatives and carbonyl compounds has been accelerated under solvent-free conditions using a recyclable propylsulfonic acid functionalized silica (B1680970) catalyst [SiO₂-Pr-SO₃H] with microwave heating. tandfonline.com This method combines the benefits of microwave assistance with a solid-supported catalyst and the absence of a solvent.

Another green approach involves a microwave-assisted, one-pot, three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF, which proceeds without a catalyst to yield complex quinoline-hybrid structures. acs.org The use of microwave irradiation has been shown to be significantly more efficient than conventional heating, in some cases doubling the yield of the desired product. nih.gov

Table 2: Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Catalyst/Conditions | Reaction Time | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Friedländer Synthesis | [SiO₂-Pr-SO₃H], Solvent-free, 80 °C | 30-210 min | Polysubstituted Quinolines | 22-93% | tandfonline.com |

| Povarov-type Multicomponent Reaction | (±)camphor-10-sulfonic acid, 90 °C | 20 min | Substituted Quinolines | 26-90% | nih.gov |

| Three-Component Reaction | Catalyst-free, DMF, 125-135 °C | 8-20 min | Quinoline-hybrids | - | acs.org |

| Friedländer Annulation | Ferrocene carboxaldehyde, Ammonium acetate, Water, 100 °C | 10-15 min | Quinoline Derivatives | 75-93% | tandfonline.com |

Ultrasound-Irradiation Enhanced Reactions

The application of ultrasound irradiation in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of quinoline derivatives, offering a green alternative to conventional methods. nih.gov

For instance, the synthesis of hybrid quinoline-imidazole derivatives has been achieved efficiently under ultrasound irradiation. nih.govnih.gov This method significantly reduces reaction times from hours to minutes and increases yields compared to traditional thermal heating. acs.org The use of ultrasound has also been reported to promote the one-pot, three-component synthesis of 2-substituted quinolines from anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst. researchgate.net Similarly, the synthesis of piperidinyl-quinoline acylhydrazones is accomplished in just 4-6 minutes in excellent yields using an ultrasonic-assisted approach. mdpi.com

Solventless Reaction Conditions

Conducting reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry that minimizes waste and simplifies product purification. researchgate.net The Friedländer annulation, a classic method for quinoline synthesis, is particularly amenable to solvent-free conditions. Polysubstituted quinolines have been synthesized by heating a mixture of 2-aminoaryl ketones and carbonyl compounds with a silica-supported P₂O₅ catalyst at 80 °C, achieving high yields in short reaction times. researchgate.net

Mechanochemistry, specifically ball-milling, offers another solvent-free technique. A variety of polysubstituted 1,2-dihydroquinolines have been prepared by the ball-milling of anilines and acetylenedicarboxylate (B1228247) diesters in the presence of boron trifluoride and iodine, with the products being convertible to quinoline derivatives. acs.orgnih.gov These solvent-free methods are not only environmentally friendly but also often more efficient than their solvent-based counterparts. researchgate.netresearchgate.net

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. acs.orgacs.org They can act as both the solvent and promoter or catalyst in chemical reactions. In quinoline synthesis, room-temperature ionic liquids based on 1-butylimidazolium salts have been successfully used to promote the Friedländer heteroannulation reaction without the need for an added catalyst. acs.orgorganic-chemistry.org For example, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) was found to be highly effective for the regiospecific synthesis of substituted quinolines and fused polycyclic quinolines. acs.orgorganic-chemistry.org

Furthermore, task-specific ionic liquids (TSILs), which are designed with a specific functional group, have been developed to act as recyclable catalysts. A sulfonic acid-functionalized ionic liquid has been shown to be a highly efficient and water-tolerant acid catalyst for the one-pot Friedländer synthesis of quinolines in an aqueous medium. acs.org This system combines the benefits of homogeneous catalysis with the ease of separation and recycling characteristic of heterogeneous catalysts. acs.org

Table 3: Quinoline Synthesis in Ionic Liquids

| Ionic Liquid | Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| [Hbim]BF₄ | o-Amino substituted aromatic carbonyls, Ketones | 110-120 °C | Substituted Quinolines | 85-95% | acs.orgorganic-chemistry.org |

| [bbim]Br | o-Phenylenediamines, Ketones | Ambient Temp | 1,5-Benzodiazepines | Excellent | acs.org |

| SO₃H-functionalized IL | 2-Aminoaryl ketones, β-Ketoesters/Ketones | Water, 70 °C | Various Quinolines | 85-98% | acs.org |

| [EMIM][BF₄]/H₂O (with α-chymotrypsin) | 2-Aminoaryl ketones, α-Methylene ketones | 60 °C | Quinoline Derivatives | Excellent | mdpi.com |

[Hbim]BF₄: 1-butylimidazolium tetrafluoroborate, [bbim]Br: 1,3-di-n-butylimidazolium bromide, [EMIM][BF₄]: 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate

Biocatalytic Pathways (if applicable to quinolines)

Biocatalysis, the use of natural catalysts like enzymes, offers a highly efficient and environmentally benign approach to chemical synthesis, characterized by mild reaction conditions and high selectivity. acs.orgacs.org In the context of quinoline synthesis, enzymes have been employed for key transformations. For example, monoamine oxidase (MAO-N) biocatalysts, either as whole cells or purified enzymes, can effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. acs.orgacs.org This method has been successfully applied to a range of methyl-substituted THQs. acs.org

Another innovative approach combines biocatalysis with ionic liquids. The α-chymotrypsin-catalyzed Friedländer condensation of a 2-aminoaryl ketone with an α-methylene ketone has been shown to proceed with high efficiency in an ionic liquid-aqueous solution, offering improved performance over traditional organic solvents. mdpi.com While the direct enzymatic synthesis of complex quinolines like this compound from simple precursors is still an evolving field, these examples demonstrate the significant potential of biocatalysis in accessing the quinoline core structure. nih.gov

Regioselectivity and Stereoselectivity in Aminoquinoline Synthesis

The controlled synthesis of complex quinoline derivatives hinges on the principles of regioselectivity—the ability to control where on a molecule a chemical reaction occurs—and stereoselectivity—the control of the spatial orientation of the product.

Regioselectivity in Quinoline Ring Formation and Functionalization

The inherent electronic properties of the quinoline ring system dictate the preferred positions for electrophilic and nucleophilic attack. However, classical quinoline syntheses like the Skraup-Doebner-von Miller reaction can sometimes lead to mixtures of regioisomers, especially with unsymmetrically substituted anilines or α,β-unsaturated carbonyl compounds. nih.govresearchgate.net

Modern synthetic methods have focused on overcoming these limitations through several key strategies:

Directed C-H Functionalization: One of the most powerful strategies for regioselective synthesis involves the direct functionalization of carbon-hydrogen bonds. mdpi.comnih.gov By using a directing group, often the nitrogen atom of the quinoline itself (or as an N-oxide) or a pre-installed functional group, a transition metal catalyst can be guided to a specific C-H bond. mdpi.comnih.gov This allows for the introduction of various substituents at positions that are otherwise difficult to access. For example, transition metal-catalyzed C-H functionalization has enabled the site-selective modification of quinolines at nearly all positions. mdpi.com

Base-Controlled Metalation: The regioselectivity of metalation (the replacement of a hydrogen atom with a metal) on the quinoline core can be controlled by the choice of the metal amide base. acs.orgnih.gov For instance, with 4,7-dichloroquinoline, using lithium diisopropylamide (LDA) leads to functionalization at the C-3 position. In contrast, employing lithium-magnesium or lithium-zinc amide bases can selectively direct functionalization to the C-2 or C-8 positions. acs.orgnih.gov This base-controlled approach provides a versatile toolkit for creating diverse substitution patterns.

| Precursor | Base/Catalyst | Position Functionalized | Product Type | Reference |

| 4,7-Dichloroquinoline | Lithium Diisopropylamide (LDA) | C-3 | 3-Substituted quinoline | acs.org, nih.gov |

| 4,7-Dichloroquinoline | TMPMgCl·LiCl | C-2 | 2-Substituted quinoline | acs.org, nih.gov |

| 4,7-Dichloroquinoline | TMPZnCl·LiCl | C-8 | 8-Substituted quinoline | acs.org, nih.gov |

| Quinoline N-oxide | Palladium Catalyst | C-2 | 2-Arylated quinoline | mdpi.com |

| 8-Aminoquinoline (B160924) Amides | Photocatalyst | C-5 | 5-Difluoromethylated quinoline | researchgate.net |

Table 1: Examples of Regioselective Functionalization of Quinoline Derivatives.

Manipulation of Reaction Pathways: The classic Skraup-Doebner-von Miller synthesis, which typically yields 2-substituted quinolines from anilines and 3-substituted α,β-unsaturated carbonyl compounds, can have its regioselectivity reversed. researchgate.net By introducing an electron-withdrawing group to the unsaturated carbonyl substrate and using trifluoroacetic acid (TFA), the reaction can be steered to produce 4-substituted quinolines instead. researchgate.net Similarly, the Povarov reaction, a [4+2] cycloaddition to form tetrahydroquinolines, can be controlled. organic-chemistry.orgacs.orgmdpi.com While it typically involves an aromatic imine and an electron-rich alkene, using arylacetylenes as a diene precursor under iodine-mediated conditions can lead to 2,4-disubstituted quinolines. acs.org

Stereoselectivity in the Synthesis of Chiral Aminoquinoline Analogs

While this compound itself is achiral, the synthesis of its analogs often involves the creation of one or more stereocenters. Achieving high stereoselectivity is paramount in medicinal chemistry, as different enantiomers or diastereomers of a compound can have vastly different biological activities. nih.gov

Key approaches to stereoselective synthesis include:

Asymmetric Catalysis: This is a highly efficient method for generating enantiomerically enriched products. mdpi.com Chiral catalysts, often transition metal complexes with chiral ligands, create a chiral environment for the reaction, favoring the formation of one stereoisomer over the other. mdpi.com For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal-catalyzed asymmetric transfer hydrogenation to produce chiral alkaloids. mdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a subsequent reaction. Once it has served its purpose, the auxiliary is removed. This strategy allows for the creation of specific stereoisomers from achiral starting materials.

Substrate-Controlled Synthesis: In this approach, an existing stereocenter in the starting material directs the formation of a new stereocenter. The synthesis of complex natural products often relies on this method, where the stereochemistry is built up sequentially. The synthesis of quinoline alkaloids has been achieved with high stereoselectivity by leveraging existing chiral centers in precursors. psu.edu

| Reaction Type | Catalyst/Method | Product Type | Selectivity | Reference |

| Asymmetric Transfer Hydrogenation | Rhodium complex with Chiral Me-CAMPY ligand | Chiral Tetrahydroisoquinolines | Up to 69% ee | mdpi.com |

| Asymmetric Synthesis | Chiral solvating agents | Chiral Indolizino[3,4-b]quinolines | Diastereoselective | colab.ws |

| Asymmetric Synthesis | Use of enantiopure precursors | Enantiopure Quinoline Alkaloids (Evoxine) | High enantiopurity | psu.edu |

| Asymmetric Synthesis | Brønsted acid with pseudoephedrine auxiliary | Chiral 1,2-Amino Alcohols | High diastereoselectivity | researchgate.net |

Table 2: Examples of Stereoselective Syntheses Relevant to Chiral Aminoquinoline Analogs.

The development of these selective synthetic routes is fundamental to exploring the vast chemical space of aminoquinoline derivatives. By enabling the precise construction of molecules with defined regio- and stereochemistry, researchers can effectively synthesize target compounds like this compound and its diverse analogs for further investigation.

Chemical Reactivity and Derivatization of 2,4,6 Trimethylquinolin 7 Amine

Oxidation Reactions of the Quinoline (B57606) Core and Amino Moiety

The oxidation of 2,4,6-trimethylquinolin-7-amine can proceed at several sites, including the quinoline nitrogen, the amino group, and the aromatic ring system, depending on the oxidant and reaction conditions.

A common reaction for quinoline derivatives is the oxidation of the heterocyclic nitrogen atom to form an N-oxide. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide (H₂O₂). nih.govrsc.org The resulting N-oxide can exhibit altered biological activity and serves as an intermediate for further functionalization, particularly at the C2 position. mdpi.comnih.gov

The amino group and the electron-rich benzene (B151609) ring are susceptible to oxidation, which can lead to the formation of complex products, including quinone-imine structures, especially under electrochemical or strong chemical oxidation. While specific studies on this compound are not prevalent, the oxidation of related aromatic amines suggests that such pathways are plausible. Under harsh oxidative conditions, such as with hot potassium permanganate, the methyl groups on the quinoline ring could potentially be oxidized to carboxylic acids, though this would likely be accompanied by degradation of the amine functionality.

| Reaction Type | Reagent | Potential Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) or H₂O₂ | This compound N-oxide |

| Ring/Amine Oxidation | Strong Oxidants (e.g., KMnO₄, K₂Cr₂O₇) | Quinone-imine derivatives, ring-opened products |

| Methyl Group Oxidation | Harsh conditions (e.g., hot KMnO₄) | Quinoline carboxylic acid derivatives |

Reduction Reactions to Dihydroquinoline Derivatives

The quinoline ring system can be selectively reduced to yield dihydro- or tetrahydroquinoline derivatives. These reactions typically involve the reduction of the pyridine (B92270) portion of the fused ring system.

Catalytic hydrogenation is a common method for this transformation. Using catalysts such as platinum, palladium, or cobalt-based composites in the presence of hydrogen gas (H₂), the pyridine ring of substituted quinolines can be reduced to form 1,2,3,4-tetrahydroquinolines. bohrium.com For amino-substituted quinolines, this process effectively saturates the heterocyclic ring while leaving the benzene ring and the amino group intact. mdpi.comnih.gov

More recent methods have employed metal-free conditions. For instance, boron-catalyzed reductions using hydrosilanes as the reducing agent have been shown to be effective for various substituted quinolines, including those bearing amino groups. kaist.ac.kribs.re.kr The reaction is believed to proceed via an initial 1,4-addition of the hydrosilane to form a 1,4-dihydroquinoline (B1252258) intermediate, which is subsequently hydrogenated to the final tetrahydroquinoline product. kaist.ac.kribs.re.kr

| Method | Catalyst/Reagent | Product Type | Reference |

| Catalytic Hydrogenation | Co-graphene composites / H₂ | 7-Amino-2,4,6-trimethyl-1,2,3,4-tetrahydroquinoline | bohrium.com |

| Transfer Hydrogenation | Rhodium complexes / Formic acid | Chiral 7-Amino-2,4,6-trimethyl-1,2,3,4-tetrahydroquinoline | mdpi.comnih.gov |

| Hydrosilylation | B(C₆F₅)₃ / Hydrosilane | 7-Amino-2,4,6-trimethyl-1,2,3,4-tetrahydroquinoline | kaist.ac.kribs.re.kr |

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the this compound nucleus is governed by the directing effects of the substituents. The 7-amino group is a powerful activating ortho-, para-director, while the 6-methyl group is a weaker activating ortho-, para-director. In acidic media, required for many electrophilic substitutions like nitration, the quinoline nitrogen is protonated, strongly deactivating the pyridine ring to attack. Therefore, substitution occurs exclusively on the benzenoid ring.

The combined activating effects of the 7-amino and 6-methyl groups strongly direct incoming electrophiles to the C5 and C8 positions. The powerful ortho-directing influence of the amino group makes these positions highly susceptible to electrophilic attack. For example, nitration of related 8-aminoquinoline (B160924) amides has been shown to occur selectively at the C5 and C7 positions, highlighting the strong directing power of the amino functionality. Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to proceed readily at the C5 and/or C8 positions.

Nucleophilic Aromatic Substitution with Aminoquinolines

The 7-amino group of this compound can act as a potent nucleophile in nucleophilic aromatic substitution (SₙAr) reactions. In this role, it can displace a suitable leaving group, such as a halogen, from an activated aromatic or heteroaromatic ring.

This reactivity is commonly exploited in the synthesis of more complex molecules. For example, aminoquinolines are frequently reacted with halo-substituted heterocycles to form new C-N bonds. nih.gov In a typical reaction, this compound could be reacted with a compound like 4,7-dichloroquinoline, where the amino group would displace one of the chlorine atoms, typically the more activated one at the C4 position, to link the two quinoline units. nih.gov Such reactions are often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the acid byproduct. nih.gov

Functional Group Transformations of the 7-Amino Group

The primary aromatic amino group is a versatile functional handle that can be readily converted into a wide array of other functionalities, significantly expanding the synthetic utility of the parent molecule.

The 7-amino group undergoes facile acylation with acyl chlorides, anhydrides, or activated esters to form the corresponding amides. youtube.comkhanacademy.org Similarly, reaction with sulfonyl chlorides in the presence of a base like pyridine or triethylamine (B128534) yields stable sulfonamides. sigmaaldrich.com These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, various aryl and heteroaryl sulfonyl chlorides can be reacted with aminoquinolines to produce libraries of sulfonamide derivatives for biological screening. nih.govfrontiersin.org

| Reaction | Reagent Type | Conditions | Product |

| Amidation | Acetyl chloride (CH₃COCl) | Aprotic solvent, base (e.g., pyridine) | N-(2,4,6-trimethylquinolin-7-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Aprotic solvent, base (e.g., pyridine) | N-(2,4,6-trimethylquinolin-7-yl)benzenesulfonamide |

As a primary aromatic amine, the 7-amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). rsc.orgnih.gov The resulting 2,4,6-trimethylquinoline-7-diazonium salt is a highly versatile intermediate.

The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. These transformations include:

The Sandmeyer Reaction : Using copper(I) salts, the diazonium group can be replaced by -Cl (with CuCl), -Br (with CuBr), or -CN (with CuCN). rsc.orgnih.gov

The Schiemann Reaction : Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces a fluorine atom.

Other Substitutions : The diazonium group can also be replaced by -I (using KI), -OH (by warming in water), or -H (using hypophosphorous acid, H₃PO₂).

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions . It can react with activated aromatic compounds, such as phenols or anilines, to form highly colored azo compounds, which are widely used as dyes. The coupling typically occurs at the para position of the activated ring.

| Reaction | Reagents | Product Functional Group |

| Diazotization | NaNO₂, HCl, 0-5 °C | -N₂⁺Cl⁻ (Diazonium salt) |

| Sandmeyer (Chlorination) | CuCl | -Cl |

| Sandmeyer (Bromination) | CuBr | -Br |

| Sandmeyer (Cyanation) | CuCN | -CN |

| Iodination | KI | -I |

| Hydroxylation | H₂O, heat | -OH |

| Azo Coupling | Phenol, NaOH | -N=N-Aryl-OH (Azo dye) |

Formation of Complex Quinoline Derivatives utilizing this compound as a Building Block

The presence of a primary amino group at the 7-position makes this compound a versatile building block for the synthesis of more complex, polycyclic quinoline derivatives. The nucleophilic nature of this amino group allows it to react with a variety of electrophilic reagents, leading to the construction of new ring systems fused to the quinoline core. A prominent example of this is the synthesis of pyrimido[4,5-b]quinolines, a class of compounds studied for their diverse biological activities. nih.govnih.gov

The general strategy for forming these fused heterocycles involves a two-step sequence: an initial reaction at the amino group followed by an intramolecular cyclization. The 7-amino group of the quinoline acts as a nucleophile, reacting with reagents such as formamide (B127407), urea (B33335), thiourea (B124793), or isothiocyanates to form an intermediate. This intermediate then undergoes a ring-closing reaction, typically onto the C6 carbon of the quinoline ring, to yield the tricyclic pyrimido[4,5-b]quinoline system. nih.govrsc.org

For instance, reacting an appropriately substituted 7-aminoquinoline (B1265446) with formamide can yield a 4-aminopyrimido[4,5-b]quinoline derivative. rsc.org Similarly, treatment with urea or thiourea can lead to the formation of the corresponding 4-oxo or 4-thioxo derivatives, respectively. nih.gov These reactions highlight the utility of the 7-aminoquinoline scaffold in creating structurally complex and functionally diverse molecules.

The following table summarizes common reactions used to form pyrimido[4,5-b]quinoline derivatives from an aminoquinoline precursor.

| Reactant for Amino Group | Intermediate Type | Resulting Fused Ring System | Reference |

|---|---|---|---|

| Formamide | Formamidine | 4-Aminopyrimido[4,5-b]quinoline | rsc.org |

| Urea | Ureido | Pyrimido[4,5-b]quinolin-4-one | nih.gov |

| Thiourea | Thiouriedo | Pyrimido[4,5-b]quinolin-4-thione | nih.gov |

| Isothiocyanates | Thioureido | 4-Substituted-aminopyrimido[4,5-b]quinoline-2-thione | nih.gov |

| Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Methelenimino | Precursor for pyrimido[4,5-b]quinoline | rsc.org |

Furthermore, this compound can serve as a key component in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.gov In a typical MCR for the synthesis of pyrimido[4,5-b]quinolones, an aminopyrimidine (acting as the amine component), an aldehyde, and a β-dicarbonyl compound like dimedone are reacted together. nih.govacs.org By analogy, this compound could potentially replace the aminopyrimidine, reacting with an aldehyde and a suitable C-H acid to generate highly substituted, fused quinoline systems.

The table below outlines a representative multi-component reaction for the synthesis of pyrimido[4,5-b]quinolines, illustrating the roles of the different building blocks.

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (C-H Acid) | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Aromatic Aldehydes | Dimedone | Trityl chloride, Chloroform, Reflux | Tetrahydropyrimido[4,5-b]quinoline-triones | nih.gov |

| 6-Aminothiouracil | Aromatic Aldehydes | Cyclohexanone | DMF, Reflux | Hexahydropyrimido[4,5-b]quinoline-thiones | rsc.org |

| 6-Amino-1,3-dimethyluracil | Aromatic Aldehydes | Dimedone | DABCO, Solvent-free, 90 °C | Tetrahydropyrimido[4,5-b]quinoline-triones | acs.org |

These synthetic strategies underscore the value of this compound as a foundational molecule. Its reactive amino group provides a gateway for constructing a wide array of complex heterocyclic structures, particularly fused-ring systems with potential applications in medicinal chemistry and materials science. nih.govguidechem.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum of 2,4,6-trimethylquinolin-7-amine, distinct signals are expected for the aromatic protons and the methyl groups. The protons on the quinoline (B57606) ring system would appear as singlets or doublets in the aromatic region (typically δ 6.5-8.5 ppm), with their specific chemical shifts influenced by the positions of the electron-donating amino and methyl substituents. The three methyl groups would each produce a sharp singlet in the upfield region (typically δ 2.0-3.0 ppm). The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The spectrum would display signals for the nine carbons of the quinoline core and the three methyl carbons. The chemical shifts of the aromatic carbons are indicative of their electronic environment, with carbons bonded to the nitrogen atom or the amino group showing characteristic shifts.

Table 1: Theoretical ¹H NMR Data for this compound (Predicted for a standard solvent like CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | s | 1H | H-8 |

| ~7.2 | s | 1H | H-5 |

| ~6.8 | s | 1H | H-3 |

| ~4.0 | br s | 2H | -NH₂ |

| ~2.6 | s | 3H | C-2 -CH₃ |

| ~2.5 | s | 3H | C-4 -CH₃ |

Table 2: Theoretical ¹³C NMR Data for this compound (Predicted for a standard solvent like CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158 | C-2 |

| ~148 | C-4 |

| ~145 | C-7 |

| ~144 | C-8a |

| ~135 | C-6 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~118 | C-4a |

| ~115 | C-8 |

| ~24 | C-2 -CH₃ |

| ~21 | C-6 -CH₃ |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound (C₁₂H₁₄N₂), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Gas chromatography-mass spectrometry (GC-MS) can be used to both separate the compound from a mixture and to obtain its mass spectrum, confirming its identity and purity. The fragmentation pattern observed in the mass spectrum offers further structural information, as the molecule breaks apart in a predictable manner upon ionization.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value |

|---|---|---|

| MS | Molecular Ion (M⁺) | m/z 186 |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and methyl groups, and the C=C and C=N bonds of the quinoline core. The presence of two distinct N-H stretching bands is a hallmark of a primary amine.

Table 4: Expected FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Methyl |

| 1650-1580 | N-H bend | Primary Amine |

| 1620-1580 | C=C and C=N stretch | Aromatic Ring |

| 1450-1375 | C-H bend | Methyl |

Electronic Absorption Spectroscopy (UV-Vis) for Photophysical Characterization

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides information about its conjugation and chromophores. Quinoline derivatives are known to be chromophoric, and the spectrum of this compound is expected to exhibit distinct absorption bands in the UV and possibly the visible region. nih.gov The positions and intensities of these bands are influenced by the extended π-system of the quinoline ring, as well as the electronic effects of the amino and methyl substituents. nih.gov The amino group, in particular, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. nih.gov

Table 5: Expected UV-Vis Absorption Data for this compound (In a solvent like ethanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~250 | (Not predicted) | π → π* |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. While a crystal structure for this compound has not been reported in the surveyed literature, such an analysis would be crucial for understanding its solid-state packing and the specific conformations adopted by the molecule. The study of related structures shows that X-ray diffraction is a powerful tool for the unequivocal determination of molecular stereochemistry and conformation.

Electrochemical Behavior and Redox Properties

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry, Direct Current Voltammetry)

Voltammetric methods are powerful tools for investigating the redox behavior of electroactive species. Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Direct Current (DC) Voltammetry provide information on reaction reversibility, the number of electrons transferred, and the kinetics of electrode processes.

Studies on compounds structurally related to 2,4,6-trimethylquinolin-7-amine, such as 6-aminoquinoline (B144246) (6-QNH2), have utilized these techniques extensively. For instance, the electrochemical oxidation of 6-QNH2 was investigated using cyclic voltammetry at a glassy carbon paste electrode (GCPE) in Britton-Robinson buffer/methanol media across a wide pH range (2.0 to 12.0). researchgate.net The cyclic voltammograms showed that the oxidation process is pH-dependent. researchgate.net Similarly, DPV has been employed to enhance the sensitivity of these analyses. researchgate.net

In a study on a different quinoline (B57606) derivative, (1-ethyl-2-phenyl-1H-quinolin-4-ylidene)-(2,4,6-trimethylphenyl)-amine, cyclic voltammetry was performed at a glassy carbon electrode (GCE) in an aprotic solvent (N,N-dimethylformamide, DMF) containing 0.1 M tetrabutylammoniumbromide as the supporting electrolyte. srce.hrresearchgate.net This investigation revealed two irreversible cathodic (reduction) peaks, indicating a multi-step reduction process. srce.hrresearchgate.net

Reduction and Oxidation Processes of this compound and its Derivatives

The redox processes of aminoquinoline derivatives involve both the quinoline ring system and the amino substituent.

Oxidation: The electrochemical oxidation of aminoquinolines typically involves the amino group. For 6-aminoquinoline, theoretical and experimental studies suggest two possible oxidation pathways. researchgate.net At lower electrode potentials, a single-electron transfer leads to the formation of cation radicals in acidic conditions and neutral radicals in alkaline media. researchgate.net At higher potentials, a two-electron oxidation can occur, forming nitrenium cations. researchgate.net These highly reactive intermediates can then undergo further reactions, such as dimerization. researchgate.net The presence of electron-donating methyl groups on the quinoline ring of this compound would be expected to facilitate this oxidation process, lowering the required potential compared to unsubstituted 6-aminoquinoline.

Reduction: The reduction of the quinoline nucleus is also a key electrochemical feature. The electrochemical reduction of (1-ethyl-2-phenyl-1H-quinolin-4-ylidene)-(2,4,6-trimethylphenyl)-amine in an aprotic medium shows two distinct reduction peaks at -0.831 V and -1.935 V versus an Ag/Ag+ electrode. srce.hr The process is irreversible and involves the transfer of two electrons in successive steps to form (1-ethyl-2-phenyl-1,4-dihydroquinolin-4-yl)-(2,4,6-trimethylphenyl)-amine. srce.hrresearchgate.net The first reduction step is better defined than the second. srce.hr This suggests that the reduction of the quinoline system in related compounds like this compound would also likely proceed through an irreversible, multi-step electron transfer mechanism.

Kinetic Parameters of Electrode Processes (Charge-Transfer Coefficient, Forward Rate Constant)

The kinetics of electrode reactions are described by parameters such as the charge-transfer coefficient (α) and the forward rate constant. These values provide insight into the energy barrier of the electron transfer step.

Table 1: Kinetic Parameters for the Electrochemical Reduction of a Quinoline Derivative

| Parameter | First Reduction Peak | Second Reduction Peak | Reference |

|---|---|---|---|

| Peak Potential (Ep) | -0.831 V | -1.935 V | srce.hr |

| Charge-Transfer Coefficient (αna) | 0.678 | 0.583 | srce.hr |

Data obtained for (1-ethyl-2-phenyl-1H-quinolin-4-ylidene)-(2,4,6-trimethylphenyl)-amine in 0.1 M TBAB in DMF at a glassy carbon electrode.

Influence of Substituents and Solvent Composition on Redox Potentials

The electrochemical properties of quinoline derivatives are highly sensitive to the nature and position of substituents and the composition of the solvent system.

Influence of Substituents: Electron-donating groups, such as the methyl (-CH3) and amino (-NH2) groups in this compound, increase the electron density of the aromatic system. This generally makes the compound easier to oxidize (i.e., oxidation occurs at a less positive potential) and harder to reduce (i.e., reduction occurs at a more negative potential) compared to the unsubstituted quinoline core. In the case of 7-amino-3-methylquinoxalin-2(1H)-one, a related heterocyclic compound, the deprotonated amino group was found to accelerate the reduction process through its positive mesomeric effect. nih.gov

Influence of Solvent and pH: The solvent system, particularly its proton availability (pH), plays a crucial role. The oxidation of 6-aminoquinoline is highly pH-dependent, as the protonation state of the amino group and the quinoline nitrogen affects the redox potential. researchgate.net In acidic solutions, protonation of the heterocyclic nitrogen can make reduction easier.

Conversely, studies in aprotic solvents like DMF, as seen in the reduction of (1-ethyl-2-phenyl-1H-quinolin-4-ylidene)-(2,4,6-trimethylphenyl)-amine, allow for the investigation of electron transfer processes without the complication of preceding or subsequent protonation steps from the solvent. srce.hrresearchgate.net

Proposed Reaction Mechanisms for Electrochemical Transformations

Based on voltammetric studies and product analysis, mechanisms for the electrochemical transformations of quinoline derivatives have been proposed.

Oxidation Mechanism: For the oxidation of 6-aminoquinoline, the mechanism is believed to start with an initial electron transfer from the molecule. researchgate.net Depending on the applied potential and pH, this can lead to a cation radical or a nitrenium cation. researchgate.net These reactive intermediates then undergo follow-up chemical reactions, such as dimerization, to form stable products. researchgate.net

Mechanistic Investigations of Reactions Involving 2,4,6 Trimethylquinolin 7 Amine

Studies on the Reaction Pathways and Intermediates

The reaction pathways of 2,4,6-trimethylquinolin-7-amine, like other multi-component reactions involving similar amine structures, can be complex and may proceed through various intermediates. researchgate.net The specific pathway often depends on the reactants and reaction conditions. For instance, in reactions analogous to the condensation of 5-aminopyrazoles with dicarbonyl compounds and aldehydes, several potential pathways can be considered. researchgate.net

One common pathway involves the initial formation of a Michael adduct. researchgate.net This is often followed by cyclization and dehydration steps to yield the final product. The identification of intermediates is key to confirming the proposed pathway. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are invaluable for detecting and characterizing these transient species in the reaction mixture. researchgate.net

In a hypothetical three-component reaction involving this compound, a 1,3-dicarbonyl compound, and an aldehyde, the initial step could be the Knoevenagel condensation between the aldehyde and the dicarbonyl compound to form an α,β-unsaturated carbonyl compound. Subsequently, the this compound could undergo a Michael addition to this intermediate. The resulting adduct would then undergo intramolecular cyclization and subsequent aromatization to form the final heterocyclic product.

Table 1: Plausible Intermediates in a Hypothetical Reaction of this compound

| Intermediate Type | Description |

| Knoevenagel Adduct | Product of the initial condensation between an aldehyde and a dicarbonyl compound. |

| Michael Adduct | Formed by the nucleophilic addition of the amino group of this compound to the Knoevenagel adduct. researchgate.net |

| Hemiaminal | A potential intermediate formed during the cyclization step. |

| Dihydropyridine Derivative | An intermediate formed after cyclization and before the final aromatization step. |

It is also plausible that the reaction could initiate with the formation of an enamine or iminium ion from the reaction of this compound with one of the carbonyl components. The specific intermediates formed can be influenced by factors such as the nature of the solvent and the presence of a catalyst. researchgate.net

Kinetic Studies and Rate-Determining Steps

Kinetic studies are fundamental to understanding the mechanism of a reaction by providing insights into the rate at which it proceeds and identifying the rate-determining step. nih.gov For reactions involving this compound, kinetic data can be acquired by monitoring the change in concentration of reactants or products over time using spectroscopic techniques like UV-vis spectroscopy. researchgate.net

In many amine-catalyzed reactions, the initial nucleophilic attack of the amine onto a carbonyl group or an activated double bond can be the rate-determining step. However, in other cases, a subsequent cyclization or dehydration step might be the slower process.

Table 2: General Kinetic Parameters in Chemical Reactions

| Parameter | Symbol | Description |

| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. |

| Reaction Order | n | The exponent to which the concentration of a reactant is raised in the rate law. |

| Half-life | t1/2 | The time required for the concentration of a reactant to decrease to half of its initial value. |

| Activation Energy | Ea | The minimum amount of energy required for a reaction to occur. |

By systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. This information is crucial for formulating a plausible reaction mechanism. For instance, if the reaction rate is found to be first order with respect to this compound and first order with respect to another reactant, it suggests that both molecules are involved in the rate-determining step.

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts and reaction conditions play a pivotal role in directing the course of a reaction, often by altering the reaction mechanism and lowering the activation energy. In reactions involving amines, both acid and base catalysts are commonly employed.

Acid catalysts can protonate a carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine. This can accelerate the initial addition step. Conversely, a base catalyst can deprotonate the amine, increasing its nucleophilicity. The choice of catalyst can significantly impact the reaction rate and even the chemoselectivity of the reaction. researchgate.net

The solvent can also have a profound effect on the reaction mechanism. Polar protic solvents, like ethanol (B145695) or water, can stabilize charged intermediates and transition states through hydrogen bonding, which can influence the reaction rate. mdpi.com In some cases, performing reactions in water can lead to enhanced reactivity and selectivity due to hydrophobic effects. researchgate.net

Temperature is another critical parameter. Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy to overcome the activation barrier. However, excessively high temperatures can lead to side reactions and decomposition of the products.

Table 3: Effect of Catalysts and Conditions on Reaction Mechanisms

| Factor | Influence on Mechanism |

| Acid Catalyst | Can activate electrophiles and stabilize anionic intermediates. |

| Base Catalyst | Can enhance the nucleophilicity of the amine. |

| Solvent Polarity | Affects the stability of charged intermediates and transition states. mdpi.com |

| Temperature | Influences the reaction rate by affecting the kinetic energy of the molecules. |

The use of metal-based catalysts in conjunction with chiral amine ligands has been shown to be effective in asymmetric synthesis. mdpi.com While specific studies on this compound as a ligand were not found, the principles from related systems suggest that it could potentially form chiral complexes with metals to catalyze enantioselective transformations. The efficiency of such a catalytic system would be highly dependent on the reaction medium's pH. mdpi.com

Computational Verification of Proposed Mechanisms

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates. researchgate.net

By calculating the energies of various proposed intermediates and transition states, the most likely reaction pathway can be identified as the one with the lowest energy barrier. These calculations can provide valuable insights that complement experimental findings. For example, computational studies can help to explain the observed stereoselectivity or regioselectivity of a reaction by comparing the energies of the transition states leading to the different products. researchgate.net

In the context of reactions involving this compound, computational studies could be employed to:

Determine the most stable conformation of the molecule.

Model the interaction of the amine with other reactants and catalysts.

Calculate the activation energies for different proposed mechanistic steps.

Predict the spectroscopic properties of intermediates to aid in their experimental identification.

For instance, theoretical calculations on model systems have been used to understand the different chemoselectivities induced by primary and secondary amine catalysts. researchgate.net Such studies revealed that steric effects can play a crucial role in directing the reaction towards a specific pathway. researchgate.net Similar computational approaches could be applied to elucidate the intricate details of reactions involving the sterically hindered this compound.

Table 4: Application of Computational Methods in Mechanistic Studies

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and energy of molecules. researchgate.net |

| Transition State Theory | Calculation of reaction rates based on the properties of the transition state. |

| Molecular Dynamics (MD) | Simulation of the time evolution of a system of molecules to study dynamic processes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the reactive part of a system with quantum mechanics and the rest with molecular mechanics. |

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes with Enhanced Atom Economy

The classical methods for synthesizing quinoline (B57606) derivatives, while effective, often involve harsh reaction conditions, expensive starting materials, and the generation of significant chemical waste. acs.org Future research must prioritize the development of green and atom-economical synthetic strategies for 2,4,6-trimethylquinolin-7-amine.

A significant area of opportunity lies in the application of C-H bond functionalization . This transformative approach in modern synthetic chemistry allows for the direct and selective introduction of functional groups, bypassing the need for pre-functionalized substrates and thus increasing atom and step economy. rsc.orgscilit.comnih.gov Research into transition-metal catalyzed C-H activation could unveil novel pathways to construct the trimethylated quinoline core or to introduce the amine functionality at a late stage, offering unprecedented efficiency and regioselectivity. scilit.comresearchgate.net

Furthermore, the adoption of continuous-flow chemistry presents a promising avenue for the scalable and sustainable synthesis of quinoline derivatives. thieme-connect.deresearchgate.net Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for streamlined multi-step syntheses, including tandem photoisomerization-cyclization processes. thieme-connect.de Investigating the adaptation of classical quinoline syntheses, such as the Doebner-Miller or Skraup reactions, to flow conditions for the production of this compound could lead to significant improvements in yield and purity. researchgate.netiipseries.org

Metal-free synthetic protocols are also gaining traction as a sustainable alternative. rsc.org Future work could explore iodine-mediated oxidation or superacid-catalyzed cyclization reactions to construct the quinoline scaffold of this compound, thereby avoiding the use of toxic and expensive heavy metals. mdpi.com One-pot procedures starting from readily available materials like substituted o-nitrotoluenes also represent a highly atom-economical pathway for the synthesis of quinoline derivatives. rsc.orgconsensus.app

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Questions |

| C-H Activation | Direct functionalization, reduced steps, high atom economy. nih.gov | Identifying suitable catalysts for regioselective amination and methylation. |

| Flow Chemistry | Scalability, improved safety, precise reaction control. researchgate.net | Optimizing reaction conditions for continuous production. |

| Metal-Free Synthesis | Reduced toxicity, lower cost, environmental benefits. rsc.org | Exploring novel catalysts and reaction pathways. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Screening for enzymes capable of constructing the substituted quinoline core. |

Deeper Mechanistic Understanding of Complex Transformations

While the Friedländer annulation is a cornerstone of quinoline synthesis, the detailed mechanism, particularly for polysubstituted products, remains a subject of investigation. researchgate.netorganic-chemistry.orgwikipedia.org A thorough mechanistic understanding is crucial for optimizing reaction conditions, controlling regioselectivity, and expanding the substrate scope. For this compound, elucidating the interplay of electronic and steric effects of the three methyl groups and the amino group on the reaction pathway is a key open question.

Future research should employ a combination of experimental and computational approaches. Density Functional Theory (DFT) calculations can provide valuable insights into reaction intermediates, transition states, and the thermodynamic and kinetic profiles of different reaction pathways. rsc.orgresearchgate.netnih.gov Such computational studies can help to rationalize observed regioselectivities and predict the feasibility of novel transformations. For instance, DFT could be used to model the cyclization of 2-amino-5-nitrobenzophenone (B23384) derivatives, a potential precursor to the aminobenzophenone needed for the Friedländer synthesis of the target molecule. rsc.org

Experimental mechanistic studies, including kinetic analysis, isotope labeling, and the isolation and characterization of reaction intermediates, are also essential. These studies can validate computational models and provide a more complete picture of the reaction mechanism. Understanding the mechanism of potential side reactions is equally important for developing cleaner and more efficient synthetic protocols.

| Mechanistic Question | Proposed Research Approach | Expected Outcome |

| Role of substituents in Friedländer annulation | DFT calculations, kinetic studies. | Predictive models for reaction outcomes. |

| Intermediates in the reaction pathway | Spectroscopic analysis (NMR, IR), trapping experiments. | Identification and characterization of key intermediates. |

| Mechanism of potential side reactions | Byproduct analysis, computational modeling. | Strategies to minimize unwanted products. |

Advanced Derivatization for Tailored Material Properties

The functional groups of this compound—the quinoline core, the amino group, and the methyl groups—offer multiple handles for derivatization. Future research should focus on the strategic modification of this scaffold to create new molecules with tailored photophysical, electronic, and biological properties.

The amino group is a prime site for functionalization. It can be acylated, alkylated, or used as a nucleophile in cross-coupling reactions to introduce a wide range of substituents. nih.gov This allows for the fine-tuning of the molecule's electronic properties, which is particularly relevant for applications in organic electronics. For example, introducing electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, impacting the material's performance in devices like organic field-effect transistors (OFETs). rsc.org

The quinoline ring itself can be further functionalized. For instance, the photophysical properties of quinoline derivatives can be tuned by introducing different substituents, leading to materials with specific absorption and emission characteristics. mdpi.comscielo.br This opens up possibilities for developing novel fluorescent probes and sensors. Quinoline-based fluorescent sensors have already shown promise in detecting metal ions and nitro-phenolic compounds. rsc.org The unique substitution pattern of this compound could lead to sensors with enhanced selectivity and sensitivity.

| Derivatization Strategy | Target Property | Potential Application |